molecular formula C22H22ClFN4O2S B2369116 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride CAS No. 1216878-80-6

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride

Cat. No.: B2369116
CAS No.: 1216878-80-6
M. Wt: 460.95
InChI Key: KKDBVIGPGJEQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C22H22ClFN4O2S and its molecular weight is 460.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Structure Analysis

  • Research on N-3-hydroxyphenyl-4-methoxybenzamide explored molecular interactions and structure through acylation reactions, characterized by NMR and elemental analysis, and detailed with X-ray crystallography and DFT calculations. This study highlights the importance of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, especially on dihedral angles and aromatic ring conformations (Karabulut et al., 2014).

Antihypertensive Agents

  • The development of nonpeptide angiotensin II receptor antagonists, represented by a series of N-(biphenylylmethyl)imidazoles, demonstrates the potent antihypertensive effects of these compounds when administered orally. This work involved optimizing the structural features for high affinity and potency as antihypertensive agents (Carini et al., 1991).

Difluorocarbene Chemistry

  • Utilizing fluoroform as a source of difluorocarbene for synthesizing N-CF2H heterocycles demonstrates innovative approaches in the field of fluorine chemistry. This research shows the application of difluorocarbene in modifying various nucleophiles to create difluoromethylated derivatives, showcasing the versatility of fluoroform in organic synthesis (Thomoson et al., 2014).

Crystal Structure Analysis

  • Studies on 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and derivatives emphasize the role of crystal structure analysis in understanding compound stability and interactions. Such analyses reveal insights into intramolecular hydrogen bonding and supramolecular networks, which are crucial for designing molecules with desired properties (Banu et al., 2014).

Proton-Conducting Membranes

  • The creation of proton-conducting membranes from partially fluorinated copolymers bearing azole functions for PEMFCs highlights the intersection of material science and chemistry. This research underscores the influence of azole groups on membrane properties, such as microstructure and proton conductivity, pivotal for fuel cell technology (Campagne et al., 2013).

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S.ClH/c1-2-29-18-7-8-19-20(14-18)30-22(25-19)27(11-4-10-26-12-9-24-15-26)21(28)16-5-3-6-17(23)13-16;/h3,5-9,12-15H,2,4,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDBVIGPGJEQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.